Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a fused thiazole-pyrimidine core. Key structural elements include:
Properties
CAS No. |
624726-71-2 |
|---|---|
Molecular Formula |
C27H23N3O5S |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl (2E)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H23N3O5S/c1-5-35-26(34)20-15(3)28-27-30(22(20)17-12-10-14(2)11-13-17)25(33)23(36-27)21-18-8-6-7-9-19(18)29(16(4)31)24(21)32/h6-13,22H,5H2,1-4H3/b23-21+ |
InChI Key |
LVQFNMYLFBFDRJ-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\4/C5=CC=CC=C5N(C4=O)C(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C(=O)C)S2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indolinone Moiety: The indolinone moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Construction of the Thiazolopyrimidine Ring: The thiazolopyrimidine ring can be formed by the cyclization of a thioamide with a β-ketoester in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: It is used in studies investigating the mechanisms of cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a tool for probing biological pathways and identifying molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in cells. The compound is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This activation involves the cleavage of procaspase-3 to its active form, caspase-3, which then triggers a cascade of proteolytic events resulting in cell death .
Comparison with Similar Compounds
Key Structural Variations in Analogues:
Physical and Spectroscopic Properties
Crystallographic Behavior
- Planar vs. Puckered Cores : The thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation in analogs like 5-(4-bromophenyl) derivatives, with deviations up to 0.224 Å from planarity .
- Hydrogen Bonding : C–H···O interactions in analogs (e.g., compound 12) form supramolecular chains, influencing solubility and stability .
Biological Activity
Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 501.6 g/mol. It features an indolinone moiety and a thiazolopyrimidine ring, which are known for their significant biological activities. The compound's unique structure allows for various chemical transformations and potential modifications to enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O5S |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | Ethyl (2E)-2-(1-acetyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| CAS Number | 624726-71-2 |
The primary mechanism of action for this compound involves the activation of procaspase pathways, specifically procaspase-3. This activation leads to the induction of apoptosis in cancer cells, positioning the compound as a potential anticancer agent. The interactions at the molecular level suggest that it can influence various signaling pathways relevant to cancer progression and cell cycle regulation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in various cancer cell lines. Studies have shown that it can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies. The compound's ability to activate procaspase pathways is particularly noteworthy as it highlights its role in promoting programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves inhibiting protein synthesis and disrupting nucleic acid production, making it effective against both planktonic and biofilm forms of bacteria. This dual action enhances its potential as an antimicrobial agent in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy : In vitro studies have reported that Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl significantly reduces cell viability in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The IC50 values obtained indicate potent anticancer effects comparable to established chemotherapeutics.
- Antimicrobial Activity : A study evaluating its antimicrobial properties found that the compound exhibited effective inhibition against Gram-positive bacteria with MIC values ranging from 15.625 to 125 μM. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Future Directions
Given its promising biological activities, further research is warranted to explore the following:
- Structure–Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound will provide insights into its potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
